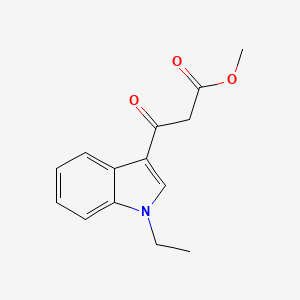![molecular formula C24H17N B1442678 9-([1,1'-Biphenyl]-3-yl)-9H-Carbazol CAS No. 1221237-87-1](/img/structure/B1442678.png)
9-([1,1'-Biphenyl]-3-yl)-9H-Carbazol
Übersicht
Beschreibung
9-([1,1'-Biphenyl]-3-yl)-9H-carbazole is a useful research compound. Its molecular formula is C24H17N and its molecular weight is 319.4 g/mol. The purity is usually 95%.
The exact mass of the compound 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organische Leuchtdioden (OLEDs)
9-([1,1’-Biphenyl]-3-yl)-9H-Carbazol: wird bei der Entwicklung von OLEDs eingesetzt. Seine Biphenylstruktur ist vorteilhaft für die Herstellung fluoreszierender Schichten in diesen Geräten. Die Fähigkeit der Verbindung, Licht auszustrahlen, wenn ein elektrischer Strom angelegt wird, macht sie zu einem exzellenten Kandidaten für den Einsatz in Display- und Beleuchtungstechnologien .
Flüssigkristallanzeigen (LCDs)
Diese Verbindung dient als Baustein für grundlegende Flüssigkristalle, die in LCDs verwendet werden. Der starre Biphenylkern von 9-([1,1’-Biphenyl]-3-yl)-9H-Carbazol trägt zu den mesomorphen Eigenschaften bei, die für die flüssigkristalline Phase erforderlich sind, die für die Funktion dieser Displays entscheidend ist .
Pharmazeutische Anwendungen
In der pharmazeutischen Industrie werden Derivate dieser Verbindung aufgrund ihrer pharmakologischen Aktivitäten synthetisiert. Sie werden zur Herstellung von Medikamenten mit entzündungshemmenden, antibakteriellen, antimykotischen und antitumorösen Eigenschaften verwendet. Der Biphenylrest ist ein häufiges Strukturelement in vielen pharmazeutisch wirksamen Stoffen (APIs) .
Landwirtschaftliche Produkte
Die Biphenylstruktur von 9-([1,1’-Biphenyl]-3-yl)-9H-Carbazol ist auch bei der Synthese von landwirtschaftlichen Produkten von Bedeutung. Es kann in Verbindungen eingebaut werden, die als Pestizide oder Wachstumsregulatoren dienen und den Pflanzenschutz und den Ertrag verbessern .
Metall-organische Gerüste (MOFs)
Forscher verwenden diese Verbindung als Vorläufer für die Synthese von MOFs. Diese Gerüste werden aufgrund ihrer hohen Oberfläche und ihrer einstellbaren Porosität für die Gasspeicherung, -trennung und -katalyse verwendet. Der Biphenylkern bietet ein stabiles Gerüst für den Aufbau dieser komplexen Strukturen .
Kovalente organische Gerüste (COFs)
Ähnlich wie MOFs profitieren COFs von der Stabilität und Steifigkeit des Biphenylkerns, der in 9-([1,1’-Biphenyl]-3-yl)-9H-Carbazol gefunden wird. COFs haben potenzielle Anwendungen in Bereichen wie Energiespeicherung, Sensorik und Arzneimittelverabreichung .
Elektrolumineszierende Materialien
Aufgrund seiner lumineszierenden Eigenschaften, insbesondere der aggregationsinduzierten Lumineszenz, wird diese Verbindung für den Einsatz in elektrolumineszierenden Materialien untersucht. Diese Materialien sind für die Entwicklung von Beleuchtungstechnologien und Displaytechnologien der nächsten Generation unerlässlich .
Immunonkologie
In der Immunonkologie werden Derivate von 9-([1,1’-Biphenyl]-3-yl)-9H-Carbazol auf ihre Fähigkeit untersucht, die PD-1/PD-L1-Interaktion zu hemmen, ein wichtiges Ziel in der Krebsimmuntherapie. Diese Anwendung könnte zur Entwicklung von niedermolekularen Medikamenten führen, die die Fähigkeit des Immunsystems zur Krebsbekämpfung verbessern .
Eigenschaften
IUPAC Name |
9-(3-phenylphenyl)carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N/c1-2-9-18(10-3-1)19-11-8-12-20(17-19)25-23-15-6-4-13-21(23)22-14-5-7-16-24(22)25/h1-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXFMLDAUIXMGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)N3C4=CC=CC=C4C5=CC=CC=C53 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221237-87-1 | |
| Record name | 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1442595.png)
![[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetic acid](/img/structure/B1442596.png)


![1-[(1H-1,2,4-triazol-3-yl)methyl]piperazine](/img/structure/B1442600.png)



![3-[(2-Bromo-4-ethylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1442610.png)
![2-[2-([1,1'-Biphenyl]-2-yloxy)ethyl]piperidine hydrochloride](/img/structure/B1442612.png)



![{1-[3-Fluoro-4-(3-methylpiperidin-1-yl)phenyl]-ethyl}amine hydrochloride](/img/structure/B1442617.png)
